molecular formula C18H17NO B1456606 (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one CAS No. 94004-26-9

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Cat. No.: B1456606
CAS No.: 94004-26-9
M. Wt: 263.3 g/mol
InChI Key: VPSFCIKKOBHCJS-DWWNIMARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl group and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one typically involves the condensation of an appropriate aldehyde with a primary amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the imine group is converted to a corresponding oxime or other oxidized forms.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of oximes or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one: shares structural similarities with other imine-containing compounds, such as Schiff bases and oximes.

    Schiff Bases: These compounds also contain an imine group and are known for their versatility in organic synthesis and coordination chemistry.

    Oximes: Similar to imines, oximes are formed by the reaction of aldehydes or ketones with hydroxylamine and have applications in analytical chemistry and as intermediates in organic synthesis.

Uniqueness:

  • The presence of both phenyl and imine groups in this compound provides unique reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

(E)-2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3/b15-14+,19-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFCIKKOBHCJS-DWWNIMARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Reactant of Route 2
Reactant of Route 2
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Reactant of Route 3
Reactant of Route 3
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Reactant of Route 4
Reactant of Route 4
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Reactant of Route 5
Reactant of Route 5
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Reactant of Route 6
Reactant of Route 6
(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.